(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride
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Description
(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride, commonly known as CBPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBPM is a derivative of pyridine and is synthesized through a specific method.
Scientific Research Applications
Catalytic Applications and Organic Synthesis
Compounds structurally related to (2-Cyclobutyloxypyridin-4-yl)methanamine hydrochloride, such as diiron(III) complexes with tridentate 3N ligands, have been studied for their catalytic applications, particularly in the hydroxylation of alkanes. These complexes demonstrate efficient catalysis with good selectivity and turnover numbers, suggesting potential utility in organic synthesis and industrial processes (Sankaralingam & Palaniandavar, 2014).
Photocytotoxic Properties for Therapeutic Applications
Iron(III) catecholates, incorporating ligands similar to (2-Cyclobutyloxypyridin-4-yl)methanamine, show significant photocytotoxicity under red light, indicating potential for therapeutic applications, particularly in targeted cancer therapy. These complexes exhibit the ability to generate reactive oxygen species, suggesting a mechanism for inducing apoptosis in cancer cells (Basu et al., 2014).
Anticonvulsant Agents
Schiff bases of 3-aminomethyl pyridine, a compound structurally related to (2-Cyclobutyloxypyridin-4-yl)methanamine hydrochloride, have been synthesized and screened for anticonvulsant activity. These compounds showed promising results in seizure protection models, highlighting their potential as leads for developing new anticonvulsant medications (Pandey & Srivastava, 2011).
Molecular Imaging and Photocatalysis
Complexes incorporating (2-Cyclobutyloxypyridin-4-yl)methanamine-like ligands have been explored for their applications in molecular imaging and as photocatalysts in various chemical reactions. These applications leverage the unique electronic and photophysical properties of these complexes, suggesting their utility in both biological imaging and as facilitators of light-driven chemical transformations (Draksharapu et al., 2012).
properties
IUPAC Name |
(2-cyclobutyloxypyridin-4-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9;/h4-6,9H,1-3,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATQHVMRKAFSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride |
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